Difucosyllacto-N-hexaose I is a complex carbohydrate classified as a human milk oligosaccharide (HMO). [, , , , ] HMOs are a diverse group of structurally complex sugars found abundantly in human milk. [, , ] They represent the third most abundant solid component in human milk, after lactose and lipids. [] Although structurally diverse, all HMOs share lactose at their reducing end. []
Difucosyllacto-N-hexaose I plays a crucial role in infant health and development by acting as prebiotics, selectively promoting the growth of beneficial bacteria in the infant gut, particularly Bifidobacterium species. [, ] This contributes to the development of a healthy gut microbiota, which is vital for nutrient absorption, immune function, and protection against pathogens. [, , ] The presence and concentration of specific HMOs, including Difucosyllacto-N-hexaose I, can vary significantly between mothers depending on factors such as secretor status, lactation stage, and maternal genetics. [, , ]
Difucosyllacto-N-hexaose I is a complex oligosaccharide that belongs to the family of human milk oligosaccharides. It is characterized by its unique di-fucosylated structure, which distinguishes it from other oligosaccharides and contributes to its various biological functions. This compound is primarily sourced from human breast milk, where it plays a significant role in promoting health and supporting the immune system.
Difucosyllacto-N-hexaose I is naturally found in human milk, particularly in the colostrum and mature milk stages. Its concentration varies depending on maternal factors such as genetics and diet, as well as the infant's needs. The compound is synthesized in the Golgi apparatus of lactocytes during lactation, utilizing specific enzymes for its formation.
Difucosyllacto-N-hexaose I is classified as a fucosylated oligosaccharide. It is part of a broader category known as human milk oligosaccharides, which are non-digestible carbohydrates that provide prebiotic effects and support various physiological functions in infants.
The synthesis of Difucosyllacto-N-hexaose I can be achieved through both chemical and enzymatic methods. The most common synthetic route involves the stepwise addition of monosaccharides to a lactose core, facilitated by glycosyltransferases that catalyze the formation of glycosidic bonds.
The industrial production of Difucosyllacto-N-hexaose I often relies on fermentation processes using genetically modified microorganisms. These organisms are engineered to express the necessary glycosyltransferases for synthesizing the oligosaccharide in higher yields.
Difucosyllacto-N-hexaose I consists of six monosaccharide units, including glucose, galactose, N-acetylglucosamine, and two fucose residues. Its structural formula showcases a complex arrangement that imparts specific biological activities.
Difucosyllacto-N-hexaose I can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
The specific conditions for these reactions vary based on desired outcomes and may involve temperature control, pH adjustments, and careful selection of solvents.
Difucosyllacto-N-hexaose I exerts its biological effects primarily through interaction with gut microbiota and immune cells. It promotes the growth of beneficial bacteria in the intestine while inhibiting pathogenic organisms.
Studies have indicated that Difucosyllacto-N-hexaose I contributes to improved gut health in infants by reducing the incidence of gastrointestinal infections and allergies.
Difucosyllacto-N-hexaose I has several important applications in scientific research:
Difucosyllacto-N-hexaose I (DFLNH I) belongs to the structurally complex family of human milk oligosaccharides (HMOs), characterized by a conserved lactose (Galβ1-4Glc) unit at the reducing terminus. DFLNH I features a hexasaccharide backbone elongated from this lactose core via β1-3 linkages to N-acetyllactosamine (LacNAc) or lacto-N-biose (LNB) units. Specifically, its core structure contains a type 1 chain characterized by the Galβ1-3GlcNAc motif, distinguishing it from type 2 chains (Galβ1-4GlcNAc) prevalent in other HMOs [1] [7]. This backbone undergoes further modifications through fucosylation, resulting in DFLNH I’s signature di-fucosylated architecture. The linear hexasaccharide skeleton consists of:
Galβ1-3GlcNAcβ1-3[Galβ1-4(Fucα1-3)GlcNAcβ1-6]Galβ1-4Glc
This configuration positions DFLNH I within the neutral fucosylated HMO subclass, constituting 35–50% of total HMOs [7].
Table 1: Core Structural Elements of DFLNH I
Structural Feature | Chemical Motif | Position in DFLNH I |
---|---|---|
Reducing End | Lactose (Galβ1-4Glc) | Terminal reducing end |
Elongation Type | Type 1 (Galβ1-3GlcNAc) | Core backbone linkage |
Branching Point | β1-6 linkage to Gal residue | Internal galactose (position B) |
Fucosylation Sites | α1-2 and α1-3 linkages | Terminal galactose and GlcNAc |
DFLNH I exhibits strict regioselectivity in its fucose decorations. One fucose residue is attached via an α1-2 linkage to the terminal galactose (Galβ1-3GlcNAc branch), while the second fucose is linked via an α1-3 bond to a subterminal N-acetylglucosamine (GlcNAc) on the branched chain [1] [5]. This pattern is formally denoted as:
Fucα1-2Galβ1-3GlcNAcβ1-3[Galβ1-4(Fucα1-3)GlcNAcβ1-6]Galβ1-4Glc
The α1-2 fucosylation is directly governed by the FUT2 (Secretor) enzyme, whereas α1-3/4 fucosylation depends on FUT3 (Lewis enzyme) activity [7] [9]. Consequently, DFLNH I is predominantly synthesized in mothers expressing both FUT2 and FUT3 genes (Secretor+/Lewis+). Geographical studies confirm variability in these fucosylation patterns; for instance, Swedish mothers exhibit higher 3-fucosyllactose concentrations (>4× higher than Gambian mothers), indirectly influencing di-fucosylated species like DFLNH I [2].
The classification of HMOs into Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc) cores critically defines their biological roles and prevalence. DFLNH I is a quintessential Type 1 chain HMO due to its Galβ1-3GlcNAc linkage [7] [9]. Key distinctions include:
Table 2: Type 1 vs. Type 2 Core Structures in HMOs
Characteristic | Type 1 Core (e.g., DFLNH I) | Type 2 Core (e.g., Lacto-N-neohexaose) |
---|---|---|
Representative Linkage | Galβ1→3GlcNAc | Galβ1→4GlcNAc |
Fucosylation Specificity | α1-2 (terminal Gal), α1-4 (GlcNAc) | α1-3 (GlcNAc), α1-6 (core Gal) |
Genetic Dependence | FUT2 (α1-2), FUT3 (α1-4) | FUT3 (α1-3), FUT6 (α1-6) |
Prevalence in Secretors | High in Secretor+/Lewis+ mothers | Dominant in Lewis-negative mothers |
DFLNH I represents one isomer within a broader family of di-fucosylated hexaoses. Structural diversity arises from:
Chemical synthesis efforts highlight this complexity. Convergent strategies to synthesize DFLNH I require precise donor–acceptor combinations to install α1-2 and α1-3 fucosides while avoiding steric hindrance at the branching point [10]. Isomers such as Difucosyllacto-N-hexaose a (DFLNH a) exhibit reversed fucose positions (α1-3 on galactose vs. α1-2 on GlcNAc), demonstrating how minor topological changes generate distinct biological activities [1] [10].
Table 3: Structural Variants of Difucosylated Hexaose Cores
Oligosaccharide | Fucosylation Pattern | Core Type | Structural Formula |
---|---|---|---|
DFLNH I | Fucα1-2Gal & Fucα1-3GlcNAc | Type 1 (LNB) | Fucα1-2Galβ1-3GlcNAcβ1-3[Galβ1-4(Fucα1-3)GlcNAcβ1-6]Galβ1-4Glc |
DFLNH a | Fucα1-3Gal & Fucα1-2GlcNAc | Type 2 (LacNAc) | Fucα1-3Galβ1-4GlcNAcβ1-3[Galβ1-4(Fucα1-2)GlcNAcβ1-6]Galβ1-4Glc |
Para-lacto-N-hexaose | Fucα1-4GlcNAc & Fucα1-3GlcNAc | Linear Type 1 | Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc |
Fucodisialyllacto-N-hexaose | Siaα2-3/6Gal + Fucα1-2/3/4 | Hybrid | Variably sialylated/fucosylated extensions |
Compound Names Mentioned:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7